molecular formula C21H20N4O2S B11021013 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021013
M. Wt: 392.5 g/mol
InChI Key: BUDZQYONCXVZBG-UHFFFAOYSA-N
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Description

The compound 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide features a 1,3,4-thiadiazole core substituted with benzyl groups at positions 1 and 5, linked to a 5-oxopyrrolidine-3-carboxamide moiety. Its molecular formula is C₂₂H₂₁N₅O₂S (molecular weight: 419.5 g/mol, inferred from analogous structures).

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1-benzyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-19-12-17(14-25(19)13-16-9-5-2-6-10-16)20(27)22-21-24-23-18(28-21)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,24,27)

InChI Key

BUDZQYONCXVZBG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        [3,3]-Sigmatropic aza-Claisen rearrangement: A rearrangement involving the migration of a nitrogen atom.

        5-exo-dig- and 6-endo-dig-cyclizations: Forming attractive heterocyclic compounds like pyrroles and pyridines.

    • Common reagents: Methyl propiolate , acetylacetylene , and o-xylene .
    • Major products: Polysubstituted pyrroles .
  • Scientific Research Applications

    Structural Features

    The compound is characterized by:

    • Pyrrolidine ring : Contributes to its biological activity.
    • Thiadiazole moiety : Known for various pharmacological effects.
    • Benzyl substituent : Enhances lipophilicity and bioavailability.

    The molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of approximately 422.5 g/mol.

    Anticancer Activity

    Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study synthesized various derivatives of 1-benzyl-N-[(2E)-5-(benzylthio)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide, which were tested against several cancer cell lines including MCF-7, HepG2, A549, and HeLa. Notably, certain derivatives demonstrated IC50 values lower than that of sorafenib, a standard anticancer drug, indicating their potential as effective anticancer agents .

    CompoundCell LineIC50 (µM)
    5dHeLa0.37
    5gHeLa0.73
    5kHeLa0.95
    SorafenibHeLa7.91

    Neuroprotective Properties

    Another area of interest is the neuroprotective effects of related compounds. A series of derivatives based on the pyrrolidine structure were synthesized and evaluated for their ability to protect neurons from NMDA-induced toxicity. One compound showed superior neuroprotective effects compared to the reference drug ifenprodil, suggesting that modifications to the pyrrolidine structure can enhance neuroprotective activity .

    Synthesis Pathways

    The synthesis of 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves:

    • Formation of the thiadiazole ring : Utilizing appropriate thioketones and hydrazines.
    • Pyrrolidine ring construction : Via cyclization reactions involving amines and carbonyl compounds.
    • Benzylation : Introduction of the benzyl group through alkylation methods.

    Case Study 1: Anticancer Evaluation

    In a comprehensive study published in Medicinal Chemistry Research, synthesized compounds were evaluated for cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

    Case Study 2: Neuroprotection

    A study focused on neuroprotective agents highlighted the efficacy of certain derivatives in preventing neuronal death caused by excitotoxicity. The findings support the hypothesis that structural modifications can lead to improved therapeutic profiles for neurodegenerative diseases .

    Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Functional Group Variations

    Table 1: Structural Comparison of Thiadiazole/Thiazole Derivatives
    Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
    Target Compound 1,3,4-Thiadiazole 1-Benzyl, 5-benzyl, pyrrolidone carboxamide C₂₂H₂₁N₅O₂S 419.5* Dual benzyl substitution -
    (RS)-1-Benzyl-N-[(RS)-4-benzyl-5-oxoimidazolidin-1-yl]-5-oxopyrrolidine-3-carboxamide (16) Imidazolidinone 4-Benzyl, pyrrolidone carboxamide C₂₄H₂₅N₅O₃ 443.5 Imidazolidinone replaces thiadiazole
    N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]acetamide 1,3,4-Thiadiazole 5-Benzyl, pyridazinone-thiophene C₁₉H₁₅N₅O₂S₂ 409.48 Pyridazinone-thiophene side chain
    1-Benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2-ylidene]-1H-indole-5-carboxamide 1,3,4-Thiadiazole 5-Methyl, indole carboxamide C₁₉H₁₆N₄OS 348.42 Methyl substitution, indole backbone
    Ethyl 5-((1-(6-methyl-2-oxochromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11c) 1,3,4-Thiadiazole Phenyl, coumarin-ethylidene hydrazone C₂₄H₂₁N₅O₄S 483.52 Coumarin-hydrazone hybrid

    *Estimated based on analogous structures.

    Key Observations:
    • Substituent Effects: Benzyl vs. Methyl: The target compound’s dual benzyl groups may enhance lipophilicity compared to the methyl-substituted indole derivative (MW 348.42, ) . Heterocyclic Side Chains: Pyridazinone-thiophene () and coumarin-hydrazone () substituents introduce π-conjugated systems, which could influence UV-vis absorption and binding affinity .

    Physicochemical Properties

    • Melting Points : Thiadiazole derivatives with bulky substituents (e.g., 11f in ) exhibit higher melting points (>240°C), suggesting enhanced crystallinity . The target compound’s dual benzyl groups may similarly elevate its melting point.
    • Spectroscopic Data :
      • Compound 16 : ¹H NMR (CDCl₃) shows complex splitting patterns due to stereochemistry (δ 2.57–4.41 ppm) .
      • Compounds : IR spectra confirm carbonyl (1650–1700 cm⁻¹) and thiadiazole (690–710 cm⁻¹) stretches .

    Metabolic and Stability Considerations

    • Glutathione Interaction : MSO participates in futile cycles with glutathione conjugates, which could influence the target compound’s pharmacokinetics .

    Biological Activity

    The compound 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth examination of its biological activity based on available research findings, including synthesis methods, pharmacological effects, and case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 396.47 g/mol. Its structure features a thiadiazole moiety , which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidine and carboxamide functional groups further enhances its potential as a therapeutic agent.

    Key Structural Features

    FeatureDescription
    Thiadiazole Ring Contributes to biological activity by interacting with various enzymes.
    Pyrrolidine Moiety Enhances solubility and bioavailability.
    Carboxamide Group Important for hydrogen bonding and molecular interactions.

    Antimicrobial Properties

    Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) suggests that modifications in the benzyl unit can dramatically influence antibacterial potency.

    Anticancer Activity

    Thiadiazole derivatives have been explored for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapies. Studies have demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

    Cytotoxicity and Enzyme Inhibition

    The cytotoxic effects of 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide have been evaluated against various cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, which is crucial for minimizing side effects in cancer treatment .

    Synthesis and Evaluation

    A detailed study conducted by researchers synthesized various derivatives of the compound to evaluate their biological activities. The study found that specific modifications led to enhanced antibacterial and anticancer properties .

    Example Case Study

    In one notable case study, researchers synthesized a series of thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that certain derivatives were significantly more effective than standard antibiotics like ciprofloxacin .

    Pharmacokinetics and Toxicology

    Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies have shown favorable absorption characteristics, with potential for high bioavailability due to the presence of the pyrrolidine moiety . Toxicological assessments are ongoing to determine the safety profile of the compound.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for preparing 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide?

    • Answer : The compound’s core structure combines a pyrrolidone ring, benzyl groups, and a thiadiazole moiety. A multi-step approach is recommended:

    Pyrrolidone synthesis : Use succinic anhydride and benzylamine to form the 5-oxopyrrolidine scaffold via cyclization (as in , where similar pyrrolidine derivatives were synthesized via anhydride reactions).

    Thiadiazole formation : Introduce the 1,3,4-thiadiazol-2(3H)-ylidene group via condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions (analogous to methods in for pyrazole-thiadiazine hybrids).

    Coupling : Link the benzyl-substituted thiadiazole to the pyrrolidone using carbodiimide-mediated amidation (e.g., EDC/HOBt).

    • Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

    Q. How can the stereochemical configuration (E/Z isomerism) of the thiadiazole-ylidene group be confirmed?

    • Answer : Use a combination of spectroscopic and crystallographic methods:

    • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT calculations) to identify the E-configuration, as done for structurally similar Schiff bases in .
    • X-ray crystallography : Resolve single-crystal structures to unambiguously determine the geometry. highlights hydrogen-bonding patterns (e.g., N–H···S interactions) that stabilize specific configurations .

    Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

    • Answer : Prioritize assays based on structural analogs:

    • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition assay, as in for related carboxamides) .
    • Antimicrobial activity : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria (see for protocols) .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .

    Advanced Research Questions

    Q. How can conflicting activity data across studies (e.g., variable IC50_{50} values) be resolved?

    • Answer : Conduct a meta-analysis with strict controls:

    • Standardize assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability (as emphasized in for catalytic studies) .
    • Validate purity : Use LC-MS to confirm compound integrity (>98% purity) and rule out degradation products.
    • Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of discrepancies (refer to for data normalization techniques) .

    Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this compound?

    • Answer : Combine molecular docking and quantum mechanical calculations:

    • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). demonstrates how pyrazole-thiazole hybrids were docked into ATP-binding pockets .
    • DFT : Calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (see for DFT workflows) .
    • MD simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER) .

    Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

    • Answer : Apply medicinal chemistry strategies:

    • Solubility enhancement : Introduce polar groups (e.g., -OH, -NH2_2) at the pyrrolidine ring (position 3) without disrupting activity (analogous to modifications in for benzodioxol-pyrrolidine carboxamides) .
    • Metabolic stability : Replace labile benzyl groups with bioisosteres (e.g., cyclopropylmethyl) and evaluate using liver microsomal assays (see for metabolic profiling) .

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